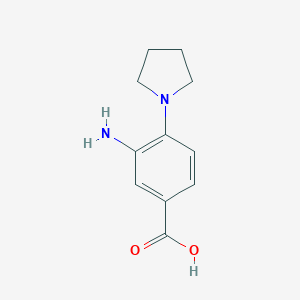

3-Amino-4-Pyrrolidin-1-yl-benzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-4-pyrrolidin-1-yl-benzoic acid is an organic compound with the molecular formula C11H14N2O2. It features a benzoic acid core substituted with an amino group at the 3-position and a pyrrolidinyl group at the 4-position.

Wissenschaftliche Forschungsanwendungen

3-Amino-4-pyrrolidin-1-yl-benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals

Wirkmechanismus

Target of Action

The primary targets of 3-Amino-4-pyrrolidin-1-yl-benzoic acid are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The compound’s influence on biological activity is likely related to the steric factors and spatial orientation of substituents on the pyrrolidine ring

Pharmacokinetics

Its molecular weight (206.24) and formula (C11H14N2O2) suggest that it may have suitable properties for absorption and distribution . .

Result of Action

The molecular and cellular effects of 3-Amino-4-pyrrolidin-1-yl-benzoic acid’s action are currently unknown. As a biochemical used in proteomics research , it may have potential effects on protein structure or function, but this requires further investigation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-pyrrolidin-1-yl-benzoic acid typically involves the following steps:

Formation of the Benzoic Acid Core: The starting material, 4-chlorobenzoic acid, undergoes a nucleophilic substitution reaction with pyrrolidine to form 4-pyrrolidinylbenzoic acid.

Amination: The 4-pyrrolidinylbenzoic acid is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Types of Reactions:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Substitution: The benzoic acid core allows for various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Vergleich Mit ähnlichen Verbindungen

4-Pyrrolidinylbenzoic acid: Lacks the amino group at the 3-position.

3-Amino-4-methylbenzoic acid: Substitutes the pyrrolidinyl group with a methyl group.

3-Amino-4-pyridinylbenzoic acid: Substitutes the pyrrolidinyl group with a pyridinyl group.

Uniqueness: 3-Amino-4-pyrrolidin-1-yl-benzoic acid is unique due to the presence of both the amino and pyrrolidinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .

Biologische Aktivität

3-Amino-4-pyrrolidin-1-yl-benzoic acid (3-APBA) is a synthetic organic compound that has gained attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

3-APBA has the molecular formula C11H14N2O2 and features a benzoic acid core with an amino group at the 3-position and a pyrrolidinyl group at the 4-position. These substitutions are critical for its biological activity, influencing its interaction with biological targets.

The precise biological targets of 3-APBA remain largely unknown; however, it is hypothesized that the compound's activity is influenced by the steric factors and spatial orientation provided by the pyrrolidine ring. This non-planarity may enhance its binding affinity to various biomolecules, making it a valuable candidate for proteomics research.

Pharmacokinetics

With a molecular weight of 206.24 g/mol, 3-APBA exhibits properties conducive to absorption and distribution within biological systems. Its solubility and stability in physiological conditions are essential for its potential therapeutic applications.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of 3-APBA. For instance, derivatives of benzoic acid, including compounds similar to 3-APBA, have shown promising activity against various pathogens. The structure-activity relationship indicates that modifications at specific positions can enhance antimicrobial efficacy .

Anticancer Activity

Research has indicated that compounds with similar structural motifs to 3-APBA exhibit anticancer properties. For example, benzoic acid derivatives have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against several cancer types, suggesting that 3-APBA may also possess similar activities .

Case Studies and Research Findings

- Antimalarial Activity : A study evaluated various benzoic acid derivatives for their antiplasmodial activity against Plasmodium falciparum. While specific data for 3-APBA was not provided, related compounds showed varying degrees of effectiveness, indicating potential for further exploration in this area .

- Proteostasis Modulation : Research on benzoic acid derivatives isolated from Bjerkandera adusta demonstrated their ability to enhance proteasome activity and autophagy pathways in human fibroblasts. This suggests that compounds like 3-APBA could be investigated for their role in modulating cellular protein degradation systems .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 4-Pyrrolidinylbenzoic Acid | Lacks amino group at the 3-position | Limited antimicrobial activity |

| 3-Amino-4-methylbenzoic Acid | Methyl group instead of pyrrolidinyl | Moderate anticancer effects |

| 3-Amino-4-pyridinylbenzoic Acid | Pyridinyl substitution | Potential neuroprotective effects |

| 3-Amino-4-pyrrolidin-1-yl-benzoic Acid | Unique combination of amino and pyrrolidinyl groups | Promising antimicrobial and anticancer activities |

Eigenschaften

IUPAC Name |

3-amino-4-pyrrolidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWKTXWBBLXQFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360092 |

Source

|

| Record name | 3-Amino-4-pyrrolidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123986-58-3 |

Source

|

| Record name | 3-Amino-4-pyrrolidin-1-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.